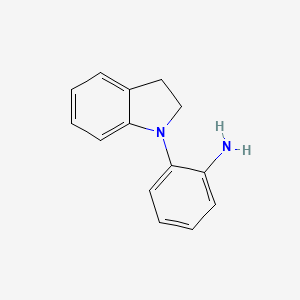

2-(Indolin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCUPLCIWYYZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Indolin 1 Yl Aniline Derivatives

Reactions Involving the Primary Amine Functionality

The primary amine group attached to the phenyl ring of 2-(indolin-1-yl)aniline is a key site for various chemical reactions, enabling the synthesis of a broad spectrum of derivatives.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The primary amine of 2-(indolin-1-yl)aniline readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which contain an imine or azomethine group (-C=N-). orientjchem.orgjetir.org These reactions are typically catalyzed by a few drops of acid, such as glacial acetic acid, and often proceed by refluxing the reactants in a suitable solvent like ethanol (B145695). orientjchem.org The formation of a Schiff base involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. latech.edusudhirnama.in

The versatility of this reaction allows for the synthesis of a wide range of Schiff base derivatives by varying the structure of the carbonyl compound. internationaljournalcorner.com For instance, new indole (B1671886) Schiff base derivatives have been synthesized by reacting 2-(5-chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with substituted anilines. orientjchem.org Similarly, the condensation of m-nitrobenzaldehyde with p-chloroaniline has been used to produce Schiff base compounds. jetir.org These reactions are fundamental in creating compounds with potential biological activities. internationaljournalcorner.comnih.gov The general mechanism for Schiff base formation involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the stable imine. latech.edusudhirnama.in

Table 1: Examples of Condensation Reactions for Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type |

| 2-(Indolin-1-yl)aniline | Substituted Aldehydes/Ketones | Acid catalyst (e.g., acetic acid), Reflux | Schiff Base |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Substituted Anilines | Glacial acetic acid, Ethanol, 78°C | Indole Schiff Base Derivatives orientjchem.org |

| p-Chloroaniline | m-Nitrobenzaldehyde | Glacial acetic acid, Ethanol, Reflux | Schiff Base jetir.org |

| 2-Aminobenzylamines | Various Aldehydes | Water, Microwave irradiation or room temperature | 1,2,3,4-Tetrahydroquinazolines researchgate.net |

Acylation and Alkylation Reactions

The primary amine of 2-(indolin-1-yl)aniline can be readily acylated and alkylated. Acylation involves the reaction with acylating agents like acid chlorides or anhydrides, typically in the presence of a base, to form amides. libretexts.org This reaction proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. youtube.com

Alkylation introduces alkyl groups onto the nitrogen atom. However, Friedel-Crafts alkylation of anilines can be problematic due to the amine group's basicity, which leads to a reaction with the Lewis acid catalyst, deactivating the ring for electrophilic substitution. libretexts.orgstackexchange.com To circumvent this, the amine group can be protected, for example, by converting it into an amide, before carrying out the alkylation. stackexchange.com The amide can then be hydrolyzed back to the amine. Another approach is the direct alkylation of the amine using alkyl halides. latech.edu Polyalkylation can be a side reaction in Friedel-Crafts alkylation as the newly introduced alkyl group activates the ring for further substitution. libretexts.orgyoutube.com In contrast, Friedel-Crafts acylation introduces a deactivating acyl group, which prevents further reactions. libretexts.org

Table 2: Acylation and Alkylation Reactions of Aromatic Amines

| Reaction Type | Reagents | Key Features |

| Acylation | Acid chloride/anhydride, Base | Forms amides, proceeds via nucleophilic acyl substitution. libretexts.orgyoutube.com |

| Alkylation | Alkyl halide | Direct introduction of alkyl groups. latech.edu |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Can be problematic due to amine-catalyst interaction; potential for polyalkylation. libretexts.orgstackexchange.com |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduces a deactivating acyl group, preventing polyacylation. libretexts.org |

Cycloaddition Reactions

The 2-(indolin-1-yl)aniline scaffold can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic structures. academie-sciences.frnih.gov These reactions involve the combination of two π-electron systems to form a new ring. libretexts.orgyoutube.com For example, dearomative [4+2]-cycloaddition reactions of N-arylsulfonylimines have been developed to create 3D bicyclic scaffolds. nih.gov The reactivity can be modulated to achieve [2+2]-cycloadditions, leading to the formation of azetidine (B1206935) derivatives. nih.gov

The Diels-Alder reaction, a type of [4+2] cycloaddition, is a well-known example that can be applied to systems containing dienes and dienophiles to form six-membered rings. libretexts.org The stereochemistry of the products can often be controlled with high selectivity. nih.gov The use of water as a solvent can sometimes enhance the rate and yield of cycloaddition reactions. academie-sciences.fr

Transformations of the Indoline (B122111) Ring System

The indoline ring system itself is susceptible to various chemical transformations, including ring expansion, contraction, and oxidation, which further expand the synthetic utility of 2-(indolin-1-yl)aniline derivatives.

Ring Expansion and Contraction Reactions

The indoline ring can undergo expansion to form larger ring systems like quinolines. chemrxiv.org For instance, a C2=C3–CCl/CBr insertion ring expansion of indole has been reported to produce quinolines. chemrxiv.org This transformation provides a convenient synthetic handle for further structural modifications. chemrxiv.org Conversely, ring contraction reactions can lead to the formation of smaller heterocyclic structures, although specific examples directly involving 2-(indolin-1-yl)aniline are less common in the provided context.

Oxidative Conversions of Indoline

The indoline moiety can be oxidized to the corresponding indole. researchgate.net This aromatization can be achieved using various oxidizing agents. For example, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in toluene (B28343) has been used for this purpose. researchgate.net Another method involves using atmospheric oxygen in the presence of a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like o-xylene. researchgate.net The conversion of 2-alkenylanilines to indoles can also proceed through an oxidation-intramolecular cyclization-elimination sequence, where an initial epoxidation is followed by acid-catalyzed cyclization and dehydration. mdpi.com

Heterocyclic Annulation and Scaffold Construction

The strategic positioning of the nucleophilic amino group and the reactive sites on the indoline ring makes 2-(indolin-1-yl)aniline derivatives ideal precursors for building elaborate molecular structures. Through carefully designed reaction sequences, chemists can selectively engage different parts of the molecule to construct fused and spirocyclic systems, often with high degrees of complexity and stereochemical control.

Formation of Polycyclic Systems from Indoline-Aniline Intermediates (e.g., Quinoxaline Synthesis)

The 2-(indol-1-yl)aniline backbone is a powerful synthon for creating fused polycyclic systems, such as indolo[1,2-a]quinoxalines and indolo[1,2-c]quinazolines. These compounds are of significant interest due to their presence in biologically active molecules.

One highly efficient method involves a Palladium-catalyzed regioselective C-H olefination followed by a cyclization sequence. nih.gov This transformation allows for the construction of the indolo[1,2-a]quinoxaline core from readily available starting materials and demonstrates a broad substrate scope with good functional group tolerance. nih.gov Another approach utilizes the reaction of 2-(1H-indol-2-yl)aniline derivatives with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This reaction proceeds via heating to facilitate cyclization, affording indolo[1,2-c]quinazolines in excellent yields. beilstein-journals.org

More complex polycyclic frameworks can be assembled in a one-pot process. For instance, an Indium(III) chloride-catalyzed two-component reaction between 1-(2-aminophenyl)indoles and 2-propargyloxybenzaldehydes directly yields 12bH-benzo consensus.appwikipedia.orgnih.govresearchgate.netoxazepino[4,5-a]indolo[2,1-c]quinoxalines. nih.gov This atom- and step-economical process forms three new carbon-carbon or carbon-nitrogen bonds in a single operation. nih.gov The reaction of 2-(1H-pyrrol-1-yl)aniline with various carbonyl compounds, often catalyzed by Lewis or Brønsted acids, is also a common strategy for synthesizing the related pyrrolo[1,2-a]quinoxalines. nih.govresearchgate.net

| Starting Material | Reagents/Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Indol-1-yl)aniline Derivative | Alkene, Pd(OAc)₂, Cu(OAc)₂ | DMF, 120 °C | Indolo[1,2-a]quinoxaline | Good | nih.gov |

| 2-(1H-Indol-2-yl)-4-methylaniline | DMFDMA | DMF, 100 °C, 25 h | 2-Methylindolo[1,2-c]quinazoline | 95% | beilstein-journals.org |

| 2-(1H-Indol-1-yl)aniline | 2-(Prop-2-ynyloxy)benzaldehyde, InCl₃ (2 mol%) | 1,2-dichloroethane, 80 °C | Benzo consensus.appwikipedia.orgnih.govresearchgate.netoxazepino[4,5-a]indolo[2,1-c]quinoxaline | 50% | nih.gov |

Spiro-Compound Formation

The indoline scaffold is central to the synthesis of spiro-compounds, where a single carbon atom, typically the C3 position of the indoline ring, serves as the pivot for two distinct ring systems. These complex three-dimensional structures are prevalent in natural alkaloids and pharmacologically active molecules. nih.gov

Multi-component reactions are a particularly effective strategy for constructing spiro-indoline derivatives. A catalyst-free, three-component reaction of isoquinoline, cyclohexyl isocyanide, and isatylidene malononitriles in refluxing dichloromethane (B109758) produces functionalized spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] with high diastereoselectivity. consensus.appresearchgate.net This approach highlights the utility of isocyanide-based reactions in generating molecular complexity.

Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides. These ylides, often generated in situ from the decarboxylative condensation of an isatin (B1672199) and an α-amino acid like sarcosine, react with various dipolarophiles. nih.gov For example, reaction with 3,5-bis(arylmethylene)-1-methyl-4-piperidinones leads to the highly regioselective formation of complex dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones. nih.gov Similarly, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones can be synthesized through a regioselective multi-component azomethine dipolar cycloaddition. nih.gov

| Reaction Type | Key Reactants | Conditions | Product Scaffold | Selectivity | Reference |

|---|---|---|---|---|---|

| Isocyanide-Based 3-Component Reaction | Isoquinoline, Cyclohexyl isocyanide, Isatylidene malononitriles | CH₂Cl₂, Reflux | Spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinoline] | High Diastereoselectivity | researchgate.net |

| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, 3,5-bis(arylmethylene)-1-methyl-4-piperidinones | Ethanol, Reflux | Dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine] | High Regioselectivity | nih.gov |

| Azomethine Dipolar Cycloaddition | Isatin, Sarcosine, 1-(Alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones | Ethanol, Reflux | 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] | Regioselective | nih.gov |

Pictet-Spengler Type Reactions

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, traditionally involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction and its variants are instrumental in synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.orgmdpi.com The core mechanism proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic attack by an electron-rich aromatic ring. wikipedia.org

In the context of 2-(indolin-1-yl)aniline derivatives, this reaction pathway can be ingeniously adapted to create novel polycyclic indole-containing scaffolds. A notable example is a gold-catalyzed domino reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes. nih.govacs.orgacs.org This process begins with a gold-catalyzed 5-endo-dig cycloisomerization (hydroamination) of the starting material to form a 2-substituted indole intermediate in situ. nih.govresearchgate.net This intermediate then undergoes a Pictet-Spengler reaction. The aniline (B41778) nitrogen condenses with the aldehyde to form an iminium ion, which is subsequently attacked by the nucleophilic C3 position of the newly formed indole ring. nih.govresearchgate.net This tandem sequence efficiently constructs the tetrahydropyrido[4,3-b]indole core, a scaffold found in biologically active molecules. nih.govresearchgate.net The use of a AuIPrCl/AgSbF₆ catalytic system facilitates this transformation, yielding the desired polycyclic products in good yields. nih.govacs.org

| Reaction Name | Starting Material | Key Reagents | Catalytic System | Product Scaffold | Reference |

|---|---|---|---|---|---|

| Domino Cycloisomerization/Pictet-Spengler Reaction | 2-(4-Aminobut-1-yn-1-yl)aniline | Aldehydes | AuIPrCl (5 mol %) / AgSbF₆ (10 mol %) | 1-Aryl-N-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indole | nih.govacs.orgacs.orgsigmaaldrich.com |

Computational Chemistry and Theoretical Studies of 2 Indolin 1 Yl Aniline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.

Electron Density Distribution Analysis

The electron density, a quantum observable, can be computed and also observed experimentally, and its analysis provides insights beyond the simple molecular orbital picture. nih.govresearchgate.net Techniques like Quantum Theory of Atoms-in-Molecules (QTAIM) can partition the electron density to define atomic basins and characterize chemical bonds. nih.gov For a molecule like 2-(indolin-1-yl)aniline, one would expect a high electron density around the nitrogen atoms and the aromatic rings.

A key aspect of this analysis is the calculation of the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. In a study on N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, DFT calculations were used to generate an MEP surface, identifying the negative potential sites on oxygen and nitrogen atoms as the most probable regions for electrophilic attack. nih.gov A similar analysis for 2-(indolin-1-yl)aniline would likely show negative potential localized on the aniline (B41778) nitrogen and the indoline (B122111) nitrogen, as well as over the π-systems of the benzene (B151609) rings, indicating their nucleophilic character.

Table 1: Illustrative Data from Electron Density Analysis (Note: This table is illustrative as specific data for 2-(Indolin-1-yl)aniline is not available in the cited literature.)

| Atom/Region | Predicted Property | Implication |

|---|---|---|

| Aniline Nitrogen | High Electron Density, Negative Electrostatic Potential | Nucleophilic center, site for protonation or electrophilic attack. |

| Indoline Nitrogen | High Electron Density, Negative Electrostatic Potential | Secondary nucleophilic site, influences conformational preference. |

| Aniline Ring (para-position) | Enhanced Electron Density | Potential site for electrophilic substitution, influenced by the amino group. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sci-hub.ru The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). mdpi.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large HOMO-LUMO gap implies high stability. mdpi.com The HOMO-LUMO gap can be tuned by adding substituents to a molecule. nih.gov

While specific calculations for 2-(indolin-1-yl)aniline are scarce, studies on related derivatives provide insight. For instance, in an investigation of N-phenylindoline-5-sulfonamide derivatives, the HOMO-LUMO gap was considered to mitigate phototoxic liability. nih.gov In another study on indole (B1671886) derivatives, DFT calculations were used to determine the HOMO and LUMO energies to understand their electronic properties and reactivity. chemrxiv.org For 2-(indolin-1-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO would be distributed over the aromatic systems. The interaction of these orbitals would govern its behavior in chemical reactions, such as electrophilic substitutions or charge-transfer complex formation. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for Aromatic Amines (Note: This table is illustrative and presents typical values for related systems, not specific experimental or calculated values for 2-(Indolin-1-yl)aniline.)

| Orbital | Typical Energy Range (eV) | Description |

|---|---|---|

| HOMO | -5.0 to -6.0 | Primarily located on the aniline moiety, indicating its role as the primary electron donor. |

| LUMO | -1.0 to -2.0 | Distributed across the aromatic rings, representing the electron-accepting region. |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

The synthesis of indoline and indole scaffolds is a well-studied area where computational methods have provided significant insights. For example, a DFT study on the copper-catalyzed synthesis of indoles from N-aryl enaminones detailed the entire catalytic cycle. nih.gov The study identified the rate-determining step as the C-C bond-forming reaction where a carbanion attacks the aryl moiety to close the heterocycle. nih.gov

The synthesis of 2-(indolin-1-yl)aniline itself could potentially occur through methods like the N-arylation of indoline. mdpi.comnih.gov Computational studies of such reactions, often catalyzed by transition metals like copper or palladium, can clarify the role of the catalyst and ligands. mdpi.comresearchgate.netacs.org For instance, in the N-arylation of indoles with diaryliodonium salts, DFT and Natural Bond Orbital (NBO) theory were used to understand the ligand coupling step at the iodine center. chemrxiv.org A theoretical study of a potential synthesis route for 2-(indolin-1-yl)aniline would involve calculating the geometries and energies of proposed intermediates and transition states, allowing for the validation or refutation of a hypothesized mechanism. This analysis would pinpoint the highest energy barrier and suggest reaction conditions that could favor the desired product formation.

Molecular Modeling and Simulation Methodologies

While quantum chemistry focuses on electronic structure, molecular modeling and simulation techniques explore the conformational landscape and dynamic behavior of molecules over time.

Conformational Analysis and Energy Minimization

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, which can have different energies. Conformational analysis aims to identify the stable conformers and determine their relative energies and populations. This is typically done by systematically rotating rotatable bonds and calculating the potential energy of each resulting structure, a process known as a Potential Energy Scan (PES). nih.gov Subsequent energy minimization brings these structures to the nearest local energy minimum.

For 2-(indolin-1-yl)aniline, the key rotatable bond is the C-N bond connecting the aniline ring to the indoline nitrogen. Rotation around this bond will define the relative orientation of the two ring systems. Steric hindrance between the hydrogen atoms on the aniline ring and the indoline ring will play a significant role in determining the most stable conformation. It is likely that the lowest energy conformation is non-planar to minimize these steric clashes.

Studies on related systems, such as N-arylindolines, have used techniques like variable temperature NMR spectroscopy combined with DFT studies to understand conformational changes, like the rotation of a Boc group attached to the nitrogen. whiterose.ac.uk For 2-(indolin-1-yl)aniline, a computational conformational analysis would provide the dihedral angles of the minimum energy structures and the energy barriers for rotation between them, which is critical for understanding its structure-property relationships.

Molecular Dynamics Simulations (if applicable to chemical processes)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. youtube.comyoutube.com This provides a detailed view of molecular behavior, including conformational changes, solvent interactions, and the dynamics of binding processes.

While MD simulations are more commonly applied to large biomolecular systems, they can also be used to study chemical processes in solution. For a molecule like 2-(indolin-1-yl)aniline, MD simulations could be used to explore its conformational flexibility in different solvents, study its aggregation behavior, or investigate its interaction with a surface or a catalytic species. researchgate.net

For example, MD simulations have been employed to study the binding stability of indole derivatives within the active sites of enzymes like acetylcholinesterase, providing insights into their therapeutic potential. nih.govnih.gov In such a study, the simulation tracks the positions of the ligand and protein atoms over nanoseconds, revealing stable hydrogen bonds and hydrophobic interactions. nih.gov If 2-(indolin-1-yl)aniline were being studied as a ligand for a specific biological target, MD simulations would be an essential tool to assess the stability of the predicted binding pose and to understand the dynamic nature of the protein-ligand interactions.

Ligand-Protein Interaction Profiling (Focus on methodological aspects for chemical design)

Understanding how a ligand like 2-(Indolin-1-yl)aniline interacts with protein targets is fundamental for rational drug design. Computational ligand-protein interaction profiling provides detailed insights into the binding mechanisms, guiding the design of new molecules with improved affinity and selectivity. nih.govmdpi.com The process is not merely about finding a 'key' for a rigid 'lock,' but rather understanding the dynamic interplay between the ligand and a flexible protein target. nih.gov

Methodologically, the process begins with defining the protein target's binding site. This can be achieved through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using computational tools that identify pockets and cavities on the protein surface. mdpi.comoup.comnih.gov Once the binding site is known, molecular docking simulations are employed to predict the preferred orientation of 2-(Indolin-1-yl)aniline within the site. These simulations calculate a binding affinity score, which estimates the strength of the interaction. nih.gov

Advanced techniques such as molecular dynamics (MD) simulations can then be used to observe the dynamic behavior of the protein-ligand complex over time. MD simulations provide a more realistic model of the interactions in a physiological environment, revealing the stability of the binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. nih.gov

For chemical design, these profiling methods are invaluable. By visualizing the docked pose of 2-(Indolin-1-yl)aniline, medicinal chemists can identify opportunities for structural modification. For instance, if a region of the binding pocket is unoccupied, the ligand could be extended to form additional favorable interactions. Conversely, if a part of the ligand causes a steric clash, it can be modified or removed. This iterative process of in silico design, docking, and evaluation allows for the rapid exploration of a chemical space to create more potent and selective ligands. rsc.orgnih.gov

Key Methodological Aspects for Chemical Design:

| Method | Application in Chemical Design | Information Gained |

| Molecular Docking | Predicts binding pose and affinity of new analogues. | Binding orientation, scoring functions for affinity estimation. nih.gov |

| Molecular Dynamics (MD) | Assesses the stability of the ligand-protein complex. | Dynamic stability, key interaction fluctuations, water molecule roles. nih.gov |

| Free Energy Calculations | Provides more accurate binding affinity predictions. | Quantitative prediction of binding free energy (e.g., MM/PBSA, FEP). |

| Fragment-Based Design | Identifies small fragments that bind to the target, which can be grown or linked to design larger ligands. | Novel starting points for ligand design. rsc.org |

| Pharmacophore Modeling | Defines the essential 3D arrangement of features necessary for binding. | A template for searching for new, structurally diverse compounds with similar binding properties. |

Structure-Property Relationship Studies (Excluding biological activity)

Prediction of Chemical Reactivity Descriptors

Computational chemistry provides powerful tools to predict the intrinsic chemical reactivity of molecules like 2-(Indolin-1-yl)aniline without the need for laboratory experiments. These predictions are based on quantum mechanical calculations, most notably Density Functional Theory (DFT). benthamdirect.comnih.gov DFT allows for the calculation of various molecular properties and reactivity descriptors that give insight into a molecule's stability and reaction preferences. researchgate.net

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally signifies lower chemical reactivity and higher kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Other important global reactivity descriptors can be derived from these orbital energies:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. nih.gov

Chemical Hardness (η): Quantifies the resistance to charge transfer. A harder molecule is less reactive. benthamdirect.comnih.gov

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. benthamdirect.comnih.gov

Furthermore, local reactivity descriptors like the Fukui function can be calculated. These functions identify which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack, providing a detailed map of reactivity across the molecular structure. benthamdirect.com For 2-(Indolin-1-yl)aniline, this could pinpoint whether the aniline nitrogen, the indoline nitrogen, or specific carbons on the aromatic rings are the most likely sites of reaction.

Hypothetical DFT-Calculated Reactivity Descriptors for 2-(Indolin-1-yl)aniline:

| Descriptor | Definition | Predicted Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability. benthamdirect.com |

| Electrophilicity Index (ω) | Capacity to accept electrons. | A higher value suggests a better electrophile. benthamdirect.com |

Theoretical Evaluation of Synthetic Accessibility

The viability of a chemical compound in practical applications depends heavily on its synthetic accessibility. Computational methods can provide a theoretical evaluation of how easily a molecule like 2-(Indolin-1-yl)aniline can be synthesized. This assessment relies on algorithms that explore possible synthetic routes.

One major approach is retrosynthetic analysis , where the target molecule is computationally "broken down" into simpler, commercially available precursors. Software tools can suggest strategic bond disconnections based on known chemical reactions and rules. For 2-(Indolin-1-yl)aniline, a likely disconnection would be the C-N bond between the aniline and indoline moieties, suggesting a synthesis from an indoline derivative and a 2-substituted aniline precursor (e.g., 2-fluoro-nitrobenzene followed by reduction).

Modern approaches utilize machine learning and artificial intelligence, trained on vast databases of chemical reactions from scientific literature and patents. rsc.org These models can predict the outcomes of potential reactions, suggest optimal reagents and conditions, and even estimate reaction yields. This allows chemists to evaluate and compare multiple potential synthetic pathways in silico before committing to laboratory work.

The evaluation of synthetic accessibility for 2-(Indolin-1-yl)aniline would consider:

Complexity of the synthetic route: The number of steps and the complexity of each reaction.

Availability of starting materials: The cost and commercial availability of precursors like indoline and substituted anilines.

Predicted reaction success: The likelihood of each synthetic step proceeding as planned, based on computational models and known chemistry of similar indole and aniline derivatives. mdpi.comnih.gov

Computational Bioisosteric Replacement Strategies for Aniline Analogues

The aniline motif is common in drug candidates but can be associated with metabolic instability or toxicity. cresset-group.combiopartner.co.uk Computational bioisosteric replacement is a key strategy in medicinal chemistry to address these issues. A bioisostere is a chemical group that can replace another group without significantly altering the desired biological activity, while improving other properties like safety or pharmacokinetics. acs.org

For 2-(Indolin-1-yl)aniline, the aniline ring is a prime candidate for bioisosteric replacement. Computational tools can screen vast virtual libraries of chemical fragments to find suitable replacements that mimic the steric and electronic properties of the aniline group. cresset-group.combiopartner.co.uk These tools evaluate potential replacements based on shape similarity, electrostatic potential, and their ability to maintain key interactions with a target protein.

Potential Bioisosteric Replacements for the Aniline Moiety in 2-(Indolin-1-yl)aniline:

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Computational Tool |

| Aniline | Aminopyridine | Modulate basicity and hydrogen bonding potential. | Field-based similarity search |

| Aniline | Bicyclo[1.1.1]pentyl-amine | Improve metabolic stability, increase solubility. acs.orgresearchgate.net | 3D shape and electrostatic matching |

| Aniline | Aminocyclohexane | Increase saturation, alter conformational profile. | Conformation analysis, docking |

| Aniline | 3-Amino-azetidine | Introduce a different vector for substitution, improve physicochemical properties. | Fragment replacement algorithms cresset-group.combiopartner.co.uk |

These computational strategies allow for the intelligent design of analogue libraries, prioritizing compounds that are most likely to possess improved properties, thereby accelerating the optimization process in chemical research.

Material Science and Chemical Applications of 2 Indolin 1 Yl Aniline Analogues

Applications in Organic Electronics and Photonics

The tunable electronic nature of the indoline (B122111) and aniline (B41778) moieties makes their combined scaffold a promising platform for the development of new materials for organic electronic and photonic devices. These applications leverage the ability of the molecules to transport charge and emit light, properties that are essential for the functioning of various organic semiconductor devices.

Indoline Derivatives in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major application for indoline derivatives, where they are utilized in various components of the device stack. youtube.comyoutube.com OLEDs function by sandwiching thin organic layers between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they combine to form excitons, which then decay radiatively to produce light. youtube.comyoutube.commdpi.com The efficiency, color purity, and stability of OLEDs are highly dependent on the chemical structures of the organic materials used. researchgate.net

Indoline derivatives, particularly those fused into more complex structures like indolocarbazoles, have shown significant promise as host materials and emitters in OLEDs. researchgate.netrsc.org For instance, iridium(III) complexes incorporating indolo[3,2,1-jk]carbazole (B1256015) ligands have been developed as highly efficient phosphorescent emitters. These complexes can exhibit high photoluminescence quantum yields and narrow emission spectra, which are crucial for achieving high-efficiency and high-color-purity OLEDs. rsc.org The rigid and fused structure of indolocarbazole derivatives enhances their thermal stability and promotes efficient intermolecular interactions, contributing to improved device performance. researchgate.net

Table 1: Performance of OLEDs with Indoline-derived Emitters

| Emitter Complex | Peak Emission (nm) | FWHM (nm) | PLQY (%) |

|---|---|---|---|

| (pyidcz)₂Ir(tmd) | 499 | 35 | up to 90 |

| (tfpyidcz)₂Ir(tmd) | 554 | 53 | up to 90 |

FWHM: Full Width at Half Maximum; PLQY: Photoluminescence Quantum Yield. Data sourced from a study on iridium(III) complexes with indolo[3,2,1-jk]carbazole ligands. rsc.org

Photophysical Properties of Related Indoline-Aniline Systems

The photophysical properties of indoline-aniline systems are fundamental to their applications in photonics. Studies on the fluorescence of indole (B1671886) and aniline derivatives have shown that their emission characteristics are sensitive to their chemical environment, such as the acidity or alkalinity of the medium. nih.gov The neutral, non-ionized forms of these molecules tend to be the most fluorescent. nih.gov

The electronic absorption spectrum of aniline vapor, for example, shows distinct absorption bands in the ultraviolet region, corresponding to electronic transitions to excited states. researchgate.net The interaction between the indoline and aniline moieties in a single molecule can lead to unique photophysical behaviors, including intramolecular charge transfer (ICT) phenomena, which are often responsible for their emissive properties. The Stokes shift, which is the difference between the absorption and emission maxima, can be influenced by solvent-solute interactions and excited-state ionization processes. nih.gov These properties are critical for designing molecules with specific light-emitting characteristics for applications like fluorescent probes and OLEDs.

Role as Chemical Building Blocks and Precursors

The structural framework of 2-(indolin-1-yl)aniline and its analogues makes them valuable starting materials for the synthesis of more complex and functionally diverse molecules. Their inherent reactivity allows for the construction of intricate heterocyclic systems that are often found in biologically active compounds and advanced materials.

Synthesis of Complex Heterocyclic Scaffolds

2-(Indolin-1-yl)aniline derivatives serve as key precursors for the synthesis of a variety of complex heterocyclic scaffolds. For example, 2-(1H-indol-2-yl)anilines can be used to synthesize indolo[1,2-c]quinazolines and indolo[3,2-c]quinolines through condition-dependent reactions with sulfoxonium ylides. researchgate.netacs.org These reactions involve the formation of a carbene species and subsequent intramolecular cyclization. researchgate.netacs.org The selectivity of the reaction to form either the indolo[1,2-c]quinazoline or the indolo[3,2-c]quinoline can be controlled by the reaction conditions, such as the choice of base and solvent. researchgate.netacs.org

Furthermore, palladium-catalyzed cyclization reactions of o-alkynylaniline derivatives provide another route to complex heterocyclic systems. beilstein-journals.org These methods allow for the construction of fused ring systems with a high degree of control over the final structure. The development of such synthetic strategies is crucial for accessing novel molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov

Development of Novel Reagents and Catalysts

The unique electronic and structural features of 2-(indolin-1-yl)aniline analogues also make them suitable for the development of novel reagents and catalysts. For instance, gold nanoclusters have been employed as heterogeneous visible-light photocatalysts for the Fukuyama indole synthesis, a reaction that can involve aniline derivatives. acs.org These catalysts can efficiently mediate the formation of new chemical bonds under mild conditions.

Additionally, the development of transition-metal-free catalytic systems is an area of growing interest. For example, a metal-free asymmetric transfer hydrogenation of unprotected indoles has been achieved using a catalyst derived from a chiral sulfinamide and a borane (B79455), with ammonia (B1221849) borane as the hydrogen source, to produce indolines. acs.org The ability of indoline-aniline derivatives to participate in and facilitate such transformations highlights their potential in the design of new and more sustainable chemical processes.

Utilization in Analytical Chemistry

While direct applications of 2-(indolin-1-yl)aniline in routine analytical chemistry are not extensively documented in the provided context, the fundamental properties of its constituent parts, aniline and indoline, suggest potential utility. Aniline and its derivatives are known to be electrochemically active and can be used in the development of sensors. acs.org The fluorescence properties of indole derivatives are sensitive to their local environment, which can be exploited for sensing applications. nih.gov

Given these characteristics, it is conceivable that 2-(indolin-1-yl)aniline analogues could be developed as fluorescent probes or as components of electrochemical sensors for the detection of specific analytes. Their ability to form complexes and participate in specific chemical reactions could be harnessed to create selective and sensitive analytical methods. However, further research is needed to fully explore and realize the potential of these compounds in the field of analytical chemistry.

Fluorescent Probes for Chemical Detection (excluding biological sensing)

Analogues of 2-(Indolin-1-yl)aniline, which incorporate the fluorescent indole core, are promising candidates for the development of chemosensors for chemical detection. The indole group's inherent fluorescence can be modulated by the introduction of various substituents and by its interaction with specific analytes. The aniline portion of the molecule provides a convenient site for further functionalization, allowing for the attachment of specific recognition units or for tuning the electronic properties of the fluorophore.

The primary mechanism by which many indole-based fluorescent probes operate is through chelation-enhanced fluorescence (CHEF). researcher.lifersc.orgresearchgate.net In this process, the binding of a metal ion to a ligand containing the fluorophore restricts the vibrational and rotational freedom of the molecule, leading to a significant increase in fluorescence intensity. The lone pair of electrons on the nitrogen atoms of the indoline and aniline moieties, as well as any additional chelating groups, can coordinate with metal ions, making these analogues particularly suitable for metal ion detection.

Another important mechanism is intramolecular charge transfer (ICT). In donor-acceptor systems, the fluorescence properties are highly sensitive to the local environment and the presence of analytes. The indole or aniline moiety can act as an electron donor, and by introducing electron-withdrawing groups, an ICT character can be induced. The interaction with an analyte can then perturb this charge transfer process, leading to a measurable change in the fluorescence signal.

Research on various indole derivatives has demonstrated their efficacy in detecting a range of metal ions. For instance, indole-based chemosensors have been developed for the selective detection of ions such as Zn²⁺, Cu²⁺, and Hg²⁺. nih.govmdpi.comresearchgate.net An indole-coupled diaminomaleonitrile-based fluorescent chemosensor, for example, has been shown to selectively detect Zn²⁺ and Mn²⁺ through chelation-induced enhanced fluorescence. researchgate.net Similarly, an indole-based fluorescent probe, IH-Sal, was synthesized for the detection of Zn²⁺ with a low detection limit of 0.41 μM in aqueous media. mdpi.com Indole derivatives have also been engineered to detect anions like fluoride (B91410) (F⁻), where the interaction, often through hydrogen bonding, leads to a noticeable fluorescence response. spectroscopyonline.com

The following table summarizes the performance of several indole-based fluorescent probes for the detection of various chemical species, illustrating the potential of this class of compounds.

| Probe Name/Description | Target Analyte | Detection Limit | Solvent System | Sensing Mechanism |

| IHT | Cu²⁺ | 8.93 x 10⁻⁸ M | Not Specified | Chelation-Enhanced Fluorescence (CHEF) |

| Indole-pyrazole extended π-system | Co²⁺ | 0.337 x 10⁻⁶ M | Aqueous samples | Complex Formation |

| IMA | Zn²⁺ | 12.71 μM | Not Specified | Chelation-Induced Enhanced Fluorescence (CHEF) |

| IMA | Mn²⁺ | 17.34 μM | Not Specified | Chelation-Induced Enhanced Fluorescence (CHEF) |

| IH-Sal | Zn²⁺ | 0.41 μM | Aqueous Media | Chelation-Enhanced Fluorescence (CHEF) |

| Sensor 1 | Hg²⁺ | 140 μM | H₂O-DMSO | Complex Formation |

| Sensor 2 | Hg²⁺ | 101.6 μM | H₂O-DMSO | Complex Formation |

| FL | F⁻ | 3.2 nM | CH₃CN:PBS (99:1, v/v) | Hydrogen Bonding |

Chromatographic Stationary Phases and Adsorbents

The aniline moiety in 2-(Indolin-1-yl)aniline analogues offers a gateway to the synthesis of polymeric materials suitable for use as chromatographic stationary phases and adsorbents. Polyaniline (PANI) and its derivatives are known for their unique electrical and chemical properties, which can be harnessed for chromatographic separations. By polymerizing analogues of 2-(Indolin-1-yl)aniline, or by co-polymerizing them with other monomers, it is possible to create novel stationary phases with tailored selectivities.

A particularly promising application of such materials is in the field of Hydrophilic Interaction Liquid Chromatography (HILIC). nih.gov HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. nih.govwaters.comresearchgate.net This technique is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.

Polyaniline-coated silica (B1680970) has been investigated as a stationary phase in different modes of capillary liquid chromatography, demonstrating a mixed-mode retention mechanism that can be advantageous for separating a variety of analytes. researchgate.net The presence of both hydrophobic (the polymer backbone) and hydrophilic/ion-exchange sites (the amine and imine groups) allows for a range of interactions with solutes, including dipole-dipole interactions, hydrogen bonding, and electrostatic interactions. This multi-modal nature provides unique selectivity. researchgate.netnih.gov

Furthermore, the synthesis of copolymers containing both aniline and indole fragments opens up possibilities for creating stationary phases with combined properties. urfu.ru The indole group can contribute to π-π stacking interactions, while the aniline part provides sites for hydrogen bonding and ion exchange. Such composite materials could be grafted onto a support like silica to create robust and efficient stationary phases.

The performance of these stationary phases is influenced by several factors, including the composition of the polymer, the nature of the support material, and the mobile phase conditions. For instance, in a study on a polyaniline-coated stationary phase for glycopeptide enrichment, the concentration of acetonitrile (B52724) in the mobile phase played a crucial role in the retention of the analytes. nih.gov

The table below provides examples of aniline and indole-related materials used as stationary phases in chromatography, highlighting their applications and performance characteristics.

| Stationary Phase Material | Chromatographic Mode | Analytes Separated | Mobile Phase Example | Key Findings |

| Polyaniline-coated silica gel | HILIC, NP, RP | Positional isomers of aminoacetophenone, caffeine (B1668208) and its analogues | Acetonitrile/Water mixtures | Exhibits mixed-mode retention mechanism with unique selectivity. researchgate.net |

| Polyaniline-coated silica gel | HILIC-based SPE | Glycopeptides | Acetonitrile/Formic Acid | Effective for enrichment of glycopeptides. nih.gov |

| Poly(2-vinyloxazoline)-grafted silica | HILIC | Nucleosides and nucleobases | Acetonitrile/Water | Showed better separation of polar analytes compared to a standard silica column. |

| Copolymers of Aniline and 2-[2-chloro-1-methylbut-2-en-1-yl]aniline (cyclized to contain indole fragments) | Not specified | Not specified | Not specified | Synthesis of polymers containing both aniline and indole fragments is feasible, offering potential for new materials with tunable properties. urfu.ru |

Future Research Directions and Unexplored Avenues for 2 Indolin 1 Yl Aniline

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient methods for synthesizing 2-(Indolin-1-yl)aniline and its derivatives is a primary area for future research. Current methods, while effective, often rely on multi-step procedures or harsh reaction conditions.

A promising approach involves the valorization of renewable resources like lignin. nih.govrsc.org Lignin, a complex polymer rich in aromatic compounds, can be broken down into platform chemicals that serve as starting materials. nih.govrsc.org A modular strategy could be developed, starting from lignin-derived C2-acetals. nih.govrsc.org This would involve functionalization through phenol (B47542) alkylation and mild halogenation, followed by a catalytic C-N coupling with anilines. nih.govrsc.org The resulting ortho-aminoacetal intermediates could then undergo an in situ Schiff base formation and intramolecular cyclization to yield the desired indoline (B122111) structure. nih.govrsc.org This "lignin-first" approach aligns with the principles of green chemistry by utilizing renewable feedstocks and aiming for high atom economy. nih.gov

Another avenue for sustainable synthesis is the use of water as a reaction medium. The development of a Lewis acid surfactant combined catalyst (LASC) system could enable the synthesis of related pyrrole-substituted indolin-2-ones in an aqueous micellar medium, a method that is both high-yielding and environmentally benign. researchgate.net Exploring similar aqueous-based protocols for 2-(Indolin-1-yl)aniline itself could significantly reduce the reliance on volatile organic solvents.

Furthermore, metal-free synthesis strategies are highly desirable. researchgate.net Research into organocatalyzed reactions, potentially utilizing bifunctional organocatalysts at ambient temperatures, could provide a more sustainable alternative to transition metal-catalyzed processes. researchgate.net

Exploration of Advanced Catalytic Systems

The synthesis of 2-(Indolin-1-yl)aniline and its derivatives often involves catalytic C-N bond formation. Future research should focus on developing more advanced and efficient catalytic systems to drive these transformations.

Palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of related N-aryl heterocycles. researchgate.net Further investigation into novel palladium catalysts, including those with tailored ligand architectures like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), could lead to higher yields and regioselectivity in the synthesis of indoline-containing structures. researchgate.netbeilstein-journals.org For instance, the combination of Pd(OAc)2 with dppp (B1165662) has been shown to be effective in similar cyclization reactions. beilstein-journals.org

Beyond palladium, other transition metals warrant exploration. Gold catalysis, particularly using supported gold nanoparticles on metal oxides like ceria (Au/CeO2), has shown promise in aerobic dehydrogenative aromatization reactions. acs.org Investigating the applicability of such heterogeneous catalytic systems for the one-step synthesis of m-phenylenediamine (B132917) derivatives from cyclohexanone (B45756) motifs and secondary amines, including indoline, could open up new, environmentally friendly synthetic pathways. acs.org

Iodine-promoted reactions also present a compelling, metal-free alternative. An iodine/DMSO-promoted approach has been successfully developed for the synthesis of indoloquinolines from 2-(1H-indol-2-yl)anilines and aryl methyl ketones. researchgate.net This method proceeds through a sequential sp3 C-H oxidation and intramolecular cyclization. researchgate.net Adapting this strategy for the synthesis of 2-(Indolin-1-yl)aniline derivatives could offer a rapid and operationally simple protocol. researchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)2 / dppp | o-(o-aminophenylethynyl)aniline | Indolo[1,2-c]quinazolines | High yield and regioselectivity in cyclization. beilstein-journals.org |

| Au/CeO2 | Cyclohexenone and Indoline | m-Phenylenediamine derivatives | Heterogeneous catalysis, aerobic conditions. acs.org |

| I2/DMSO | 2-(1H-indol-2-yl)aniline and Aryl methyl ketone | Indoloquinolines | Metal-free, sp3 C-H oxidation/cyclization. researchgate.net |

| Lewis Acid Surfactant Combined Catalyst (LASC) | Isatin (B1672199) and trans-4-hydroxy-L-proline | 3-(pyrrol-1-yl)-indolin-2-ones | Environmentally benign, reaction in water. researchgate.net |

Deepening Theoretical Understanding of Reactivity and Structure

A comprehensive theoretical understanding of the electronic structure and reactivity of 2-(Indolin-1-yl)aniline is crucial for predicting its behavior and designing new applications. Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms and product selectivity. acs.org

For instance, DFT studies could be employed to elucidate the Gibbs free energy profiles of different reaction pathways in the synthesis of substituted anilines, helping to understand and control product selectivity. acs.org Such calculations can reveal whether reactions are under kinetic or thermodynamic control and identify the rate-limiting steps.

Furthermore, theoretical investigations can aid in understanding the impact of substituents on the electronic properties and reactivity of the 2-(Indolin-1-yl)aniline core. This knowledge is essential for the rational design of new derivatives with specific electronic or optical properties for applications in material science.

Expansion into Novel Material Science Applications

The unique electronic and structural features of 2-(Indolin-1-yl)aniline make it an attractive candidate for the development of novel materials. Pyrrole and its derivatives, which share structural similarities, are already widely used in material science. researchgate.net

One potential area of application is in the development of organic light-emitting diodes (OLEDs). The aniline (B41778) and indoline moieties can act as electron-donating groups, and by incorporating suitable electron-withdrawing groups, molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels could be designed. This would allow for the tuning of their photophysical properties for efficient light emission.

Another avenue is the synthesis of novel polymers. The difunctional nature of 2-(Indolin-1-yl)aniline, with its primary amine and the potential for functionalization on the indoline ring, makes it a suitable monomer for polymerization reactions. The resulting polymers could exhibit interesting conductive or photophysical properties.

The development of new dyes and sensors is also a promising direction. The chromophoric nature of the 2-(Indolin-1-yl)aniline scaffold suggests its potential use in the creation of new colorants. Furthermore, the aniline nitrogen could be functionalized to create receptors for specific analytes, leading to the development of novel chemosensors. The investigation of 2,2-disubstituted indolin-3-ones as components in dyes is an emerging area of interest. rsc.org

Q & A

Q. How can researchers ensure compliance with crystallographic data reporting standards for 2-(Indolin-1-yl)aniline derivatives?

- Methodological Answer :

- CIF validation : Use checkCIF (IUCr) to verify structural data completeness (e.g., displacement parameters, R-factors) .

- Deposition : Submit raw data (e.g., .hkl files) to the Cambridge Structural Database (CSD) or CCDC .

- Detailed methods : Report radiation source (e.g., synchrotron λ), absorption correction, and refinement algorithms in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.